1-(Oxepan-4-yl)ethan-1-one

Description

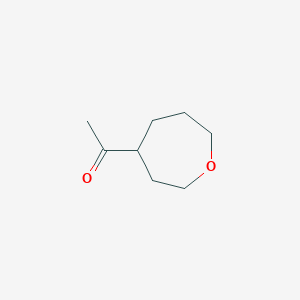

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(oxepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(9)8-3-2-5-10-6-4-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWYNPMZYZZPRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Oxepan 4 Yl Ethan 1 One

Precursor-Based Approaches for Oxepan-4-one (B1595542) Ring Systems

A common and versatile strategy for the synthesis of complex molecules is to first construct a core scaffold and then introduce the desired functional groups. In the context of 1-(oxepan-4-yl)ethan-1-one, this involves the initial synthesis of an oxepan-4-one ring system, which can then be functionalized at the C-4 position to introduce the acetyl group.

Cyclization Strategies for Oxepane (B1206615) Ring Formation

The construction of the seven-membered oxepane ring can be challenging due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. rsc.orgnih.gov However, several effective cyclization strategies have been developed to overcome these barriers.

One of the most common methods for the formation of cyclic ethers is the intramolecular Williamson ether synthesis . uni.lugoogle.comnih.gov1pchem.comchemguide.co.uk This reaction involves the intramolecular SN2 displacement of a halide or other suitable leaving group by an alkoxide. For the synthesis of an oxepane ring, a 6-halo-1-hexanol derivative would be treated with a base to generate the alkoxide, which then undergoes cyclization. The efficiency of this reaction is dependent on the concentration of the substrate and the nature of the leaving group and the base used.

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of a variety of unsaturated rings, including oxepenes, which can be subsequently reduced to oxepanes. rsc.orgbldpharm.compearson.comnih.gov This method utilizes ruthenium-based catalysts, such as the Grubbs catalyst, to facilitate the intramolecular reaction of a diene. For the synthesis of an oxepene, a substrate containing two terminal alkene functionalities separated by an appropriate ether linkage would be employed.

The Dieckmann condensation is a well-established method for the intramolecular cyclization of diesters to form β-keto esters, which are valuable precursors to cyclic ketones. libretexts.orgpearson.comorganicchemistrytutor.comchemistrysteps.combiosynth.com To synthesize an oxepan-4-one precursor via this route, a diester with an oxygen atom at the appropriate position in the carbon chain would be treated with a strong base, such as sodium ethoxide. The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated to yield the desired oxepan-4-one.

| Cyclization Strategy | Key Reagents/Catalysts | Precursor Type | Product | Ref. |

| Intramolecular Williamson Ether Synthesis | Base (e.g., NaH, KHMDS) | Halo-alcohol | Oxepane | uni.lu |

| Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | Diene-ether | Oxepene | pearson.com |

| Dieckmann Condensation | Strong base (e.g., NaOEt) | Diester | Cyclic β-keto ester | libretexts.org |

Functionalization of Oxepane Scaffolds at the C-4 Position

Once the oxepan-4-one scaffold is obtained, the next step in this precursor-based approach is the introduction of an acetyl group at the C-4 position. This can be achieved through the alkylation of the enolate of oxepan-4-one. The α-alkylation of cyclic ketones is a fundamental transformation in organic synthesis. libretexts.orgresearchgate.netorganic-chemistry.orgchemguide.co.ukorgsyn.org

The process typically involves the deprotonation of the ketone at the α-carbon (in this case, the C-4 position adjacent to the carbonyl group) using a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate then acts as a nucleophile and can react with an appropriate electrophile. To introduce an acetyl group, a two-step process is generally required. First, an alkylation with a two-carbon electrophile, such as ethyl iodide, would be performed. This would be followed by oxidation of the newly introduced ethyl group to a ketone.

Alternatively, a more direct approach would involve the use of an acylating agent. However, direct acylation of ketone enolates can be challenging due to competing O-acylation and polyacylation.

| Reaction Type | Base | Electrophile | Intermediate Product | Ref. |

| Enolate Alkylation | LDA, NaH | Alkyl halide (e.g., CH₃CH₂I) | 4-Ethyloxepan-4-one | researchgate.net |

| Enamine Alkylation | Pyrrolidine, Morpholine | Alkyl halide | 4-Alkyloxepan-4-one | researchgate.net |

Direct Synthesis of this compound

Direct synthesis approaches aim to construct the target molecule with the acetyl group already in place or introduced during the main bond-forming steps. These methods can offer greater efficiency by reducing the number of synthetic steps.

Ketone Formation via Acylation Reactions

While Friedel-Crafts acylation is a cornerstone of aromatic chemistry, its application to saturated carbocyclic and heterocyclic systems is generally not feasible due to the lack of π-electrons to facilitate electrophilic substitution. Therefore, a direct acylation of the oxepane ring is not a viable synthetic route.

However, acylation reactions can be employed on organometallic derivatives of oxepane, as will be discussed in the following section.

Organometallic Approaches to Carbon-Carbon Bond Formation

Organometallic reagents provide a powerful means of forming carbon-carbon bonds and can be utilized in the synthesis of this compound. A plausible strategy involves the preparation of an organometallic derivative of oxepane at the C-4 position, which can then be reacted with an acetylating agent.

A potential route begins with the synthesis of oxepane-4-carbonitrile . This intermediate could potentially be synthesized from oxepan-4-one through the formation of a cyanohydrin, followed by dehydration. nih.govlibretexts.orgchemguide.co.ukorgsyn.orgchemicalbook.com The nitrile group can then be reacted with a methyl Grignard reagent (CH₃MgBr) to form an imine, which upon acidic hydrolysis, yields the desired ketone, this compound. nih.gov

Another robust organometallic approach involves the use of organocadmium reagents . These reagents are known for their ability to react with acyl chlorides to produce ketones without the common side reaction of addition to the newly formed ketone. orgsyn.org This pathway would necessitate the synthesis of oxepane-4-carboxylic acid , google.compearson.comorgsyn.org which can then be converted to oxepane-4-carbonyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.govbldpharm.comresearchgate.netorganic-chemistry.org The resulting acyl chloride can then be treated with dimethylcadmium (B1197958) ((CH₃)₂Cd), prepared from methylmagnesium bromide and cadmium chloride, to afford this compound.

| Organometallic Reagent | Precursor | Key Reaction | Product | Ref. |

| Grignard Reagent (CH₃MgBr) | Oxepane-4-carbonitrile | Nucleophilic addition to nitrile | This compound | nih.gov |

| Organocadmium Reagent ((CH₃)₂Cd) | Oxepane-4-carbonyl chloride | Acylation | This compound |

Catalytic Transformations for Ketone Synthesis

Modern catalytic methods offer promising, though currently less explored, avenues for the synthesis of ketones on saturated heterocyclic rings. Transition-metal-catalyzed C-H activation is a rapidly developing field that allows for the direct functionalization of otherwise unreactive C-H bonds. In principle, a catalytic system could be developed to selectively activate a C-H bond at the C-4 position of oxepane and couple it with an acylating agent or a surrogate. While specific examples for the direct acylation of oxepane via C-H activation are not yet prevalent in the literature, this approach represents a frontier in synthetic methodology that could provide a highly efficient route to this compound in the future.

Stereoselective Synthetic Routes

The creation of specific stereoisomers of this compound, should the 4-position of the oxepane ring be substituted to create a chiral center, necessitates the use of stereoselective synthetic methods. These approaches are crucial for isolating biologically active isomers and understanding structure-activity relationships.

Diastereoselective Approaches

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possibilities. For a molecule like this compound, diastereoselectivity would become relevant if the oxepane ring already contained one or more stereocenters. In such cases, the introduction of the acetyl group at the 4-position must be controlled to achieve the desired relative stereochemistry.

A plausible route to this compound is through the nucleophilic addition of an acetyl equivalent, such as ethynylmagnesium bromide or acetylide anion followed by hydration, to a precursor like oxepan-4-one. If the oxepane ring is substituted, the existing stereocenter(s) can direct the incoming nucleophile to one face of the carbonyl, leading to a diastereoselective outcome. For instance, studies on nucleophilic additions to substituted cyclic ketones often show facial selectivity based on steric hindrance or electronic effects of the existing substituents.

Organocatalysis offers a powerful tool for the stereoselective synthesis of substituted oxepanes. An organocatalytic oxa-conjugate addition reaction can be employed to form the oxepane ring itself with high stereoselectivity. acs.org This method allows for the formation of α,α′-trans-oxepanes, a structural motif that can be challenging to obtain through other synthetic routes. acs.org By establishing the stereochemistry during the ring-formation step, subsequent functionalization to install the acetyl group can proceed on a stereochemically defined template.

Below is a table illustrating typical conditions for diastereoselective additions to cyclic ketones, which could be adapted for precursors to this compound.

| Reagent/Catalyst | Substrate Type | Diastereomeric Ratio (d.r.) | Reference |

| Allylmetal Reagents | α,β-Dioxygenated Ketones | >95:5 | nih.gov |

| Grignard Reagents | Oxa-bridged Benzazepines | up to >99:1 | nih.gov |

| Boron Enolates | Acyclic Enimides (for cyclization) | >98:2 | acs.org |

This table presents data from analogous systems to illustrate the potential for high diastereoselectivity in reactions applicable to the synthesis of substituted cyclic ketones.

Enantioselective Catalysis

Enantioselective catalysis is employed to produce a single enantiomer of a chiral molecule from an achiral or racemic starting material. Should the target be a chiral derivative of this compound, this approach would be essential.

Organocatalysis has emerged as a particularly effective strategy for the enantioselective synthesis of cyclic ethers. rsc.org For example, the desymmetrization of prochiral oxetanes using chiral Brønsted acids, such as SPINOL-derived phosphoric acids, can provide access to enantioenriched seven-membered rings like 1,4-benzoxazepines. nih.gov A similar strategy could hypothetically be developed for oxepane precursors.

Another powerful technique is the asymmetric oxa-Michael/Michael cascade reaction. This method can be used to construct complex bicyclic ethers from simple starting materials, creating multiple contiguous stereocenters with high enantioselectivity. nih.gov While not directly forming a simple oxepane, the principles of using a chiral amine catalyst to control the enantioselective addition of an oxygen nucleophile to an α,β-unsaturated aldehyde could be adapted to form a chiral oxepane ring. nih.gov

The table below summarizes catalyst performance in relevant enantioselective syntheses of cyclic ethers.

| Catalyst Type | Reaction Type | Product Class | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | Oxetane Desymmetrization | Oxa-heterocycles | up to 99% | nih.gov |

| Chiral Secondary Amine | oxa-Michael/Michael Cascade | Hindered Cyclic Ethers | up to >99% | nih.gov |

| Chiral Mo-based Alkylidene | Asymmetric Ring-Closing Metathesis | Cyclic Enol Ethers | up to 94% | nih.gov |

This table showcases the high levels of enantioselectivity achievable with modern catalysts in reactions that form chiral cyclic ethers.

Advanced Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry emphasizes not only efficiency and selectivity but also sustainability. Green chemistry principles, such as the use of alternative energy sources and benign reaction media, are increasingly integrated into synthetic planning. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. anton-paar.comtsijournals.com The mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, resulting in rapid and efficient internal heating, which can lead to temperatures far above the solvent's boiling point in sealed vessels. anton-paar.com

While a specific microwave-assisted synthesis of this compound has not been detailed in the literature, this technology is broadly applicable to many of the reaction types required for its synthesis. For example, the Williamson ether synthesis, a fundamental reaction for forming the C-O-C linkage of the oxepane ring, can be significantly accelerated. tsijournals.com Similarly, multicomponent reactions to form β-keto thioethers and other complex molecules have been successfully performed under microwave heating. rsc.org A Baeyer-Villiger oxidation of a suitable precursor ketone to form a lactone, which could then be converted to the oxepane, is another reaction known to be dramatically improved by microwave assistance. researchgate.net

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Ether Synthesis | Several hours (reflux) | < 5 minutes | Often significant | tsijournals.com |

| Baeyer-Villiger Oxidation | 5 days (room temp) | 3 minutes | Drastic time reduction | researchgate.net |

| Multicomponent Reaction | Hours to days | Minutes | Generally higher yields | rsc.org |

This table compares conventional and microwave-assisted approaches for relevant reaction types, highlighting the significant advantages of microwave technology.

Flow Chemistry Methodologies

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include superior control over reaction parameters like temperature and mixing, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and simplified scale-up. nih.govspringerprofessional.de

For a multi-step synthesis of this compound, several transformations could be "telescoped" into a single, continuous flow process. flinders.edu.au For example, the formation of an organometallic reagent, its addition to an oxepane-based electrophile, and the subsequent quenching of the reaction could be performed sequentially in different reactor coils without intermediate isolation. flinders.edu.au This approach is particularly valuable for the synthesis of active pharmaceutical ingredients (APIs) and has been applied to the production of various heterocyclic compounds. nih.govspringerprofessional.de The ability to safely handle hazardous reagents and highly exothermic reactions makes flow chemistry an attractive platform for exploring new synthetic routes.

Solvent-Free and Aqueous Medium Reactions

A core tenet of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov Solvent-free reactions, often facilitated by grinding reactants together or by using microwave irradiation on solid supports, minimize waste and can lead to cleaner reaction profiles. nih.gov The synthesis of cyclic ketals, for instance, has been achieved in excellent yields under solvent-free microwave conditions using an acidic alumina (B75360) support. nih.gov

Performing reactions in water is another highly desirable green approach. While many organic reactions are incompatible with water, the development of water-tolerant catalysts and reaction conditions is an active area of research. Multicomponent reactions, such as the synthesis of dibenz- acs.orgrsc.org-diazepine-1-ones, have been successfully conducted in water using oxalic acid as a catalyst, resulting in high yields and simple product isolation. researchgate.net A similar strategy could be envisioned for the construction of the oxepane ring or for its functionalization, significantly improving the environmental profile of the synthesis.

Chemical Reactivity and Mechanistic Investigations of 1 Oxepan 4 Yl Ethan 1 One

Reactions of the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon, is the primary site for a variety of chemical transformations.

Nucleophilic Addition Reactions

One of the most fundamental reactions of ketones is the nucleophilic addition to the carbonyl carbon. libretexts.orgck12.org The partially positive carbon atom is susceptible to attack by a wide range of nucleophiles. ksu.edu.sa This reaction proceeds via a two-step mechanism: nucleophilic attack to form a tetrahedral alkoxide intermediate, followed by protonation to yield an alcohol. libretexts.orgopenstax.org

Strong nucleophiles, such as those found in Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the ketone. wikipedia.orgmasterorganicchemistry.com For instance, the reaction of 1-(Oxepan-4-yl)ethan-1-one with a Grignard reagent like methylmagnesium bromide would be expected to yield a tertiary alcohol after an acidic workup. organic-chemistry.orgchemguide.co.uk

| Reactant | Nucleophile | Expected Product | General Conditions |

|---|---|---|---|

| This compound | Methylmagnesium Bromide (CH₃MgBr) | 2-(Oxepan-4-yl)propan-2-ol | 1. Anhydrous ether (e.g., THF, Et₂O) 2. Aqueous acid workup (e.g., H₃O⁺) |

| This compound | Sodium Borohydride (B1222165) (NaBH₄) | 1-(Oxepan-4-yl)ethan-1-ol | Protic solvent (e.g., Methanol (B129727), Ethanol) |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1-(Oxepan-4-yl)ethan-1-ol | 1. Anhydrous ether (e.g., THF, Et₂O) 2. Aqueous acid workup |

Enolate Chemistry and Aldol-Type Condensations

The presence of α-hydrogens (protons on the carbon atom adjacent to the carbonyl group) makes this compound susceptible to deprotonation by a base to form a nucleophilic enolate ion. wikipedia.orgmasterorganicchemistry.com This enolate is a key intermediate in several important carbon-carbon bond-forming reactions. masterorganicchemistry.com

Since this compound is an unsymmetrical ketone, two different enolates can potentially form: the kinetic enolate (formed by removing a proton from the less substituted methyl group) and the thermodynamic enolate (formed by removing a proton from the more substituted methine carbon on the oxepane (B1206615) ring). bham.ac.uklibretexts.org The formation of the kinetic enolate is favored by strong, bulky, non-nucleophilic bases at low temperatures (e.g., Lithium diisopropylamide, LDA, at -78 °C), while the thermodynamic enolate is favored under conditions that allow for equilibrium (e.g., a weaker base like sodium ethoxide at room temperature). libretexts.orgjove.com

The resulting enolate can act as a nucleophile in aldol-type condensation reactions. wikipedia.orgbyjus.com In a self-condensation reaction, the enolate would attack the carbonyl carbon of another molecule of this compound to form a β-hydroxy ketone. wikipedia.orglibretexts.orgkhanacademy.org Subsequent heating can lead to dehydration, yielding an α,β-unsaturated ketone. libretexts.orgorganic-chemistry.org Crossed-aldol condensations with other carbonyl compounds, particularly those without α-hydrogens (like benzaldehyde), are also possible and can be synthetically useful. wikipedia.orglibretexts.org

| Reaction Type | Reactants | Base | Expected Product (after dehydration) |

|---|---|---|---|

| Self-Condensation | This compound (2 equiv.) | Sodium Hydroxide (NaOH) in Ethanol/Water, Heat | (E)-1,3-bis(Oxepan-4-yl)but-2-en-1-one |

| Crossed-Aldol (Claisen-Schmidt) | This compound + Benzaldehyde | Sodium Hydroxide (NaOH) in Ethanol/Water, Heat | (E)-1-(Oxepan-4-yl)-3-phenylprop-2-en-1-one |

Oxidation and Reduction Pathways

The ketone moiety of this compound can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comcommonorganicchemistry.com Sodium borohydride is a milder reagent, typically used in protic solvents like methanol or ethanol, and selectively reduces aldehydes and ketones. chemguide.co.ukumn.eduproprep.com LiAlH₄ is a much stronger reducing agent and must be used in anhydrous ethereal solvents, but it achieves the same transformation. umn.edu The product of this reduction is 1-(Oxepan-4-yl)ethan-1-ol.

Conversely, the oxidation of the ketone functional group is generally not a facile process without cleavage of a carbon-carbon bond. Ketones are resistant to oxidation by mild oxidizing agents. Strong oxidizing agents under harsh conditions can cleave the C-C bonds adjacent to the carbonyl group.

Baeyer-Villiger Oxidation and Rearrangements

The Baeyer-Villiger oxidation is a notable oxidative rearrangement of ketones. This reaction converts a ketone into an ester by inserting an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group, typically using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgucalgary.ca For an unsymmetrical ketone such as this compound, the regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the two groups attached to the carbonyl carbon. organic-chemistry.orgadichemistry.com

The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgpitt.edu In this compound, the two groups are the oxepan-4-yl group (a secondary alkyl) and a methyl group (primary). Based on the established migratory preferences, the secondary oxepan-4-yl group is expected to migrate preferentially over the methyl group. adichemistry.compitt.edu This would lead to the formation of oxepan-4-yl acetate (B1210297) as the major product.

| Migrating Group | Predicted Product | Relative Yield |

|---|---|---|

| Oxepan-4-yl (secondary alkyl) | Oxepan-4-yl acetate | Major |

| Methyl (primary alkyl) | Methyl 2-(oxepan-4-yl)acetate | Minor |

Reactivity of the Oxepane Ring System

The oxepane ring is a seven-membered saturated cyclic ether. Compared to smaller, more strained cyclic ethers like oxiranes (three-membered) and oxetanes (four-membered), the oxepane ring is relatively stable and less prone to ring-opening reactions. beilstein-journals.orgresearchgate.net The lower ring strain means that more forcing conditions are generally required to cleave the C-O bonds of the ether. researchgate.net

Ring-Opening and Ring-Expansion Reactions

Ring-opening of simple cyclic ethers like oxepane typically requires strong acids. mdpi.com The reaction mechanism involves protonation of the ether oxygen, making it a good leaving group. oup.comjove.com A nucleophile can then attack one of the adjacent carbon atoms in an Sₙ2 or Sₙ1-type mechanism, leading to a ring-opened product. libretexts.orglibretexts.org For example, treatment with a strong acid like hydrobromic acid (HBr) would be expected to cleave the ether, ultimately yielding a dihaloalkane and water after further reaction.

Due to the relative stability of the seven-membered ring, ring-expansion reactions are not a characteristic feature of the oxepane system under typical conditions. Such reactions are more common in smaller, more strained ring systems. researchgate.netacs.org The oxepane ring in this compound would be expected to remain intact under most reaction conditions that target the ketone functionality, such as nucleophilic addition or enolate formation under basic or neutral conditions.

Heteroatom Modification and Substitution

The oxepane ring of this compound presents opportunities for heteroatom modification, primarily through reactions that involve the oxygen atom or lead to its replacement.

One potential transformation is the acid-catalyzed ring-opening of the oxepane moiety. In the presence of a strong acid and a nucleophile, the ether oxygen can be protonated, rendering it a good leaving group. Subsequent nucleophilic attack can lead to the formation of a substituted acyclic compound. The regioselectivity of this ring-opening would be influenced by steric and electronic factors.

Furthermore, reactions with certain reagents can lead to the replacement of the oxygen atom with another heteroatom. For instance, treatment with hydrogen sulfide (B99878) in the presence of an acid catalyst could potentially yield the corresponding thiepane (B16028) derivative, although such transformations often require harsh conditions and may have limited yields.

Another avenue for modification involves reactions at the carbonyl group that indirectly lead to the formation of new heterocyclic systems incorporating additional heteroatoms. For example, condensation of the ketone with a dinucleophile, such as a hydrazine (B178648) or a hydroxylamine (B1172632) derivative, can initiate a sequence of reactions culminating in a new heterocyclic ring fused to or incorporating the oxepane structure.

A significant reaction for heteroatom insertion adjacent to the carbonyl group is the Baeyer-Villiger oxidation. youtube.comsigmaaldrich.com Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield an ester. The regioselectivity of oxygen insertion is determined by the migratory aptitude of the adjacent groups. In this case, the oxepan-4-yl group and the methyl group are the potential migrating groups. Generally, more substituted and electron-rich alkyl groups exhibit a higher migratory aptitude. Therefore, it is plausible that the oxepan-4-yl group would migrate, leading to the formation of 4-acetyloxepan-4-yl acetate. This reaction effectively inserts an oxygen atom into the carbon framework, a key strategy in organic synthesis.

Reactions with nitrogen nucleophiles, such as primary amines, are expected to form imines or Schiff bases. libretexts.orglibretexts.orgbrainkart.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.orglibretexts.orgbrainkart.com Similarly, reaction with secondary amines would likely lead to the formation of an enamine. These reactions introduce a nitrogen heteroatom into the molecular structure.

The reaction with sulfur nucleophiles, such as thiols, can lead to the formation of thioacetals. youtube.comlibretexts.orgyoutube.com These reactions are also typically acid-catalyzed and are often reversible. The resulting thioacetals are useful intermediates in organic synthesis. The Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with a ketone, could be employed to form an epoxide at the carbonyl carbon. organic-chemistry.org

The following table summarizes potential heteroatom modification and substitution reactions of this compound based on the general reactivity of ketones.

| Reaction Type | Reagents | Expected Product |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | 4-Acetyloxepan-4-yl acetate |

| Imine Formation | Primary Amine (R-NH2), Acid Catalyst | N-(1-(oxepan-4-yl)ethylidene)alkan-amine |

| Enamine Formation | Secondary Amine (R2NH), Acid Catalyst | 4-(1-(dialkylamino)vinyl)oxepane |

| Thioacetal Formation | Thiol (R-SH), Acid Catalyst | 4,4-bis(alkylthio)oxepane derivative |

| Epoxidation (Corey-Chaykovsky) | Sulfur Ylide | 2-methyl-2-(oxepan-4-yl)oxirane |

Mechanistic Elucidation of Key Transformations

Reaction Kinetics and Thermodynamic Studies

The kinetics of nucleophilic addition to the carbonyl group of this compound would be influenced by both steric and electronic factors. The oxepane ring may exert some steric hindrance around the carbonyl group, potentially slowing down the rate of nucleophilic attack compared to a less hindered acyclic ketone.

For the Baeyer-Villiger oxidation of substituted cyclohexanones, kinetic resolution studies have been performed, indicating that the rate of oxidation is sensitive to the substitution pattern on the ring. nih.govrsc.orgrsc.orgresearchgate.net By analogy, the rate of the Baeyer-Villiger oxidation of this compound would depend on the reaction conditions, including the nature of the peroxy acid and the solvent.

Thermodynamically, the stability of the tetrahedral intermediate formed during nucleophilic addition is a key factor. wikipedia.org The formation of this intermediate involves the conversion of a planar, sp²-hybridized carbonyl carbon to a tetrahedral, sp³-hybridized carbon. libretexts.org The stability of this intermediate can be influenced by the nature of the substituents.

The following table provides a hypothetical comparison of kinetic and thermodynamic parameters for different reactions, based on general principles of ketone reactivity.

| Reaction | Key Kinetic Factor | Key Thermodynamic Factor |

| Nucleophilic Addition | Steric hindrance around the carbonyl group | Stability of the tetrahedral intermediate |

| Baeyer-Villiger Oxidation | Migratory aptitude of the adjacent groups | Stability of the resulting ester |

| Imine Formation | pH of the reaction medium | Equilibrium position of the dehydration step |

Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for analyzing the transition states of organic reactions. nih.govacademie-sciences.frresearchgate.netsemanticscholar.org For the nucleophilic addition to a ketone, the transition state involves the approach of the nucleophile to the carbonyl carbon. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction.

In the Baeyer-Villiger oxidation, the transition state for the migration step is of particular interest. It is a concerted process where the migrating group moves from the carbonyl carbon to the adjacent oxygen of the peroxy acid at the same time as the O-O bond of the peroxy acid breaks. The energy of this transition state is influenced by the ability of the migrating group to stabilize a partial positive charge.

For ring expansion reactions of cyclic ketones, which could be a potential transformation for the oxepane ring under certain conditions, the mechanism often involves the formation of a carbocation intermediate, and the transition state for the rearrangement would be the energy maximum along the reaction coordinate leading to the expanded ring. researchgate.netacs.orgorganic-chemistry.orgwikipedia.org

Intermediate Characterization

The direct observation and characterization of reaction intermediates are essential for confirming a proposed reaction mechanism. In the context of the reactions of this compound, several types of intermediates can be postulated.

In nucleophilic addition reactions, the primary intermediate is a tetrahedral alkoxide. wikipedia.org While often transient, these intermediates can sometimes be observed spectroscopically under specific conditions, such as at low temperatures. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide valuable information about the structure of these intermediates. libretexts.orgyoutube.com For instance, the disappearance of the characteristic carbonyl stretch in the IR spectrum and the appearance of a new signal for the tetrahedral carbon in the ¹³C NMR spectrum would be indicative of the formation of a tetrahedral intermediate.

In the Baeyer-Villiger oxidation, the so-called "Criegee intermediate" is formed after the initial addition of the peroxy acid to the ketone. This tetrahedral intermediate then undergoes rearrangement. The characterization of such intermediates is challenging due to their instability.

Derivatization Strategies and Scaffold Modifications

Formation of Oxepane-Containing Derivatives

The inherent reactivity of the ketone and the alpha-carbon allows for a wide range of chemical transformations to generate a library of oxepane-containing derivatives. These transformations can be broadly categorized into the introduction of new functional groups, the synthesis of fused heterocyclic systems, and the participation in multi-component reactions.

The acetyl group of 1-(Oxepan-4-yl)ethan-1-one is a primary site for chemical modification, allowing for the introduction of a variety of new functional groups. These modifications can alter the physicochemical properties of the parent molecule, such as polarity, hydrogen bonding capacity, and steric bulk, which are crucial for modulating its biological activity and pharmacokinetic profile.

Standard ketone chemistry can be readily applied to introduce new functionalities. For instance, alpha-halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid to yield α-halo ketones. These halogenated intermediates are valuable precursors for further nucleophilic substitutions.

Reductive amination of the ketone provides a direct route to various amine derivatives. The reaction with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, can introduce amino functionalities that can serve as handles for further conjugation or as key pharmacophoric elements.

The methyl group of the acetyl moiety can also be functionalized. For example, aldol (B89426) and Knoevenagel condensations with various aldehydes can be employed to extend the carbon chain and introduce new functional groups.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Alpha-Bromination | N-Bromosuccinimide (NBS), CCl4, reflux | α-Bromo ketone |

| Reductive Amination | Benzylamine, NaBH(OAc)3, DCE, rt | Secondary amine |

| Aldol Condensation | Benzaldehyde, NaOH, EtOH, rt | α,β-Unsaturated ketone |

| Knoevenagel Condensation | Malononitrile, piperidine, EtOH, reflux | Dicyanovinyl group |

This table presents plausible reactions for the derivatization of this compound based on general organic chemistry principles.

The ketone functionality of this compound is a key handle for the construction of various heterocyclic rings fused to other carbocyclic or heterocyclic systems, though not directly to the oxepane (B1206615) ring itself. These reactions typically involve the condensation of the ketone with a bifunctional reagent.

For instance, the reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoles. google.comjk-sci.commdpi.comorganic-chemistry.org Similarly, condensation with hydroxylamine (B1172632) can yield isoxazoles. nih.govnih.govnanobioletters.commdpi.comorganic-chemistry.org These five-membered aromatic heterocycles are prevalent scaffolds in many biologically active compounds.

The Paal-Knorr synthesis offers a pathway to furans, pyrroles, and thiophenes from a 1,4-dicarbonyl precursor, which can be synthesized from this compound through various methods. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgorganic-chemistry.orgrgmcet.edu.in The Gewald reaction provides a route to highly substituted 2-aminothiophenes by reacting the ketone with an activated nitrile and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.orgumich.edumdpi.comnih.govamazonaws.com

| Heterocyclic System | Reagents and Conditions |

| Pyrazole | Hydrazine hydrate, ethanol, reflux |

| Isoxazole | Hydroxylamine hydrochloride, sodium acetate (B1210297), ethanol, reflux |

| 2-Aminothiophene (Gewald) | Ethyl cyanoacetate, sulfur, morpholine, ethanol, reflux |

| Dihydropyrimidine (Biginelli) | Benzaldehyde, urea (B33335), HCl, ethanol, reflux |

This table illustrates potential heterocyclic ring-forming reactions starting from this compound based on well-established synthetic methodologies.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. The ketone functionality of this compound makes it a suitable substrate for several important MCRs.

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (or in this case, a ketone with an active methylene (B1212753) group), and urea or thiourea, can lead to the synthesis of dihydropyrimidinones or thiones bearing the oxepane moiety. nih.govnih.govresearchgate.netresearchgate.netwikipedia.org These heterocyclic scaffolds are known for their diverse pharmacological activities.

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are also applicable. The Passerini reaction, a three-component reaction between a ketone, a carboxylic acid, and an isocyanide, would yield α-acyloxy amides. nih.govresearchgate.netnih.govnih.gov The Ugi reaction, a four-component reaction involving a ketone, a primary amine, a carboxylic acid, and an isocyanide, can generate peptide-like structures incorporating the oxepane scaffold. researchgate.netresearchgate.netnih.govmdpi.comreading.ac.ukresearchgate.netwikipedia.org

| Reaction Name | Components | Product Type |

| Biginelli Reaction | Aromatic aldehyde, Urea/Thiourea | Dihydropyrimidin(thi)one |

| Passerini Reaction | Carboxylic acid, Isocyanide | α-Acyloxy amide |

| Ugi Reaction | Primary amine, Carboxylic acid, Isocyanide | α-Acylamino amide |

This table summarizes potential multi-component reactions where this compound could serve as the ketone component.

Conjugation and Linker Chemistry

The derivatized forms of this compound can be further utilized in bioconjugation and for the development of molecular probes. This often involves the introduction of a linker arm to facilitate attachment to larger molecules or reporter groups.

The functional groups introduced in the derivatization step can be exploited for the covalent attachment of the oxepane-containing molecule to macromolecules such as proteins or peptides. For example, an amine derivative obtained from reductive amination can be coupled to the carboxylic acid groups of a protein using standard peptide coupling reagents like EDC/NHS.

Alternatively, the introduction of a terminal alkyne or azide (B81097) functionality through a suitable linker would allow for conjugation via "click chemistry", a highly efficient and bioorthogonal reaction. nih.govmdpi.comalliedacademies.orgnih.gov

| Macromolecule | Linkage Chemistry | Functional Group on Derivative |

| Protein (e.g., Albumin) | Amide bond formation (EDC/NHS) | Amine |

| Peptide | "Click" Chemistry (CuAAC) | Terminal Alkyne |

| Polymer (e.g., PEG) | Thioether linkage (Michael addition) | α,β-Unsaturated ketone |

This table provides hypothetical examples of covalent attachment strategies for derivatives of this compound.

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. Derivatives of this compound can be converted into various types of molecular probes.

For instance, a derivative with a suitable functional group can be coupled to a fluorophore to create a fluorescent probe. The oxepane moiety could potentially influence the probe's cellular uptake and localization.

Similarly, the synthesis of biotinylated probes is a common strategy for affinity-based protein profiling and target identification studies. nih.govnih.govnih.gov A derivative of this compound with a linker terminating in an amine can be readily conjugated to activated biotin.

Furthermore, the introduction of a radionuclide, such as fluorine-18, would enable the development of Positron Emission Tomography (PET) tracers. rsc.orgmdpi.comnih.gov This would require the synthesis of a suitable precursor for radiolabeling, for example, a derivative containing a leaving group that can be displaced by [¹⁸F]fluoride.

| Probe Type | Reporter Group | Linkage Strategy |

| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Amine on derivative reacting with isothiocyanate |

| Biotinylated Probe | N-Hydroxysuccinimide-activated biotin | Amine on derivative reacting with NHS-ester |

| PET Tracer | Fluorine-18 | Nucleophilic substitution on a tosylate precursor |

This table outlines potential strategies for the preparation of molecular probes from derivatives of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei. uobasrah.edu.iq However, specific experimental NMR data for 1-(Oxepan-4-yl)ethan-1-one is not prevalent in the searched scientific literature.

¹H NMR and ¹³C NMR Chemical Shift Assignments

A search for dedicated studies reporting the complete assignment of proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound did not yield specific experimental spectra or assigned data tables. In the absence of experimental data, theoretical predictions can be made based on computational methods, which have shown increasing accuracy in forecasting chemical shifts. nih.gov However, without experimental verification, these remain theoretical.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural connectivity and spatial relationships of atoms within a molecule. researchgate.netnih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) provide unambiguous assignments of complex structures. researchgate.netmdpi.com A thorough search did not uncover any published research detailing the use of these 2D NMR methods for the structural confirmation of this compound.

Chiral NMR for Enantiomeric Purity Assessment

For chiral molecules, specialized NMR techniques using chiral shift reagents or chiral solvating agents can be employed to determine enantiomeric purity. researchgate.netdntb.gov.ua As this compound is an achiral molecule, this technique is not applicable for assessing its purity in terms of enantiomers.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and offers a unique "fingerprint" for identification. nih.govmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. uobasrah.edu.iq For this compound, one would expect to observe a strong characteristic absorption band for the carbonyl (C=O) group of the ketone, typically in the region of 1700-1725 cm⁻¹. Additionally, C-O stretching vibrations from the oxepane (B1206615) ring would be expected. However, a search for an experimental IR spectrum for this compound in databases such as the NIST WebBook did not yield a specific entry. nist.govnist.gov

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds. nih.gov The Raman spectrum of this compound would also be expected to show a characteristic band for the carbonyl group. A comprehensive search of open-source Raman spectral datasets did not locate an experimental spectrum for this specific compound. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, MS offers a detailed fingerprint of the compound's composition and connectivity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a molecular formula of C₈H₁₄O₂, the theoretical monoisotopic mass is 142.09938 Da. uni.lu HRMS analysis can confirm this composition by distinguishing it from other potential formulas with the same nominal mass.

The technique typically observes the molecule as various adducts, such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the ammonium (B1175870) adduct [M+NH₄]⁺. The precise mass measurements of these adducts provide strong evidence for the compound's identity. Predicted HRMS data for common adducts of this compound are summarized below. uni.lu

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 143.10666 |

| [M+Na]⁺ | 165.08860 |

| [M+K]⁺ | 181.06254 |

| [M+NH₄]⁺ | 160.13320 |

| [M-H]⁻ | 141.09210 |

Fragmentation Pattern Analysis for Structural Insight

In mass spectrometry, particularly under electron ionization (EI), the molecular ion of this compound (m/z = 142) is expected to undergo characteristic fragmentation, providing valuable structural information. chemguide.co.uk The primary fragmentation pathways are dictated by the presence of the ketone functional group and the oxepane ring.

Key predicted fragmentation mechanisms include:

Alpha-Cleavage: The bond adjacent to the carbonyl group is susceptible to cleavage. Loss of the methyl radical (•CH₃) would result in a stable acylium ion at m/z 127. Alternatively, cleavage of the C-C bond between the carbonyl group and the oxepane ring would yield an acetyl cation (CH₃CO⁺) at m/z 43, which is often a prominent peak for methyl ketones. libretexts.org

Ring Cleavage: The oxepane ring can undergo fragmentation. A common pathway for cyclic ethers is the cleavage of the C-O bond or adjacent C-C bonds. libretexts.org This can lead to a variety of smaller fragment ions, the specific masses of which would depend on the rearrangement processes following the initial ring opening.

McLafferty Rearrangement: While less common for cyclic ketones without a sufficiently long alkyl chain, intramolecular hydrogen rearrangement followed by cleavage could occur if sterically feasible, though it is not predicted to be a primary pathway for this specific structure.

The resulting mass spectrum would be a composite of these fragment ions, with the most stable ions appearing as the most abundant peaks (e.g., the base peak). chemguide.co.uk The fragment at m/z 43 is anticipated to be particularly significant.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 142 | [C₈H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 127 | [M-CH₃]⁺ | Alpha-cleavage (loss of methyl radical) |

| 99 | [C₆H₁₁O]⁺ | Alpha-cleavage (loss of acetyl radical) |

| 43 | [CH₃CO]⁺ | Alpha-cleavage (formation of acylium ion) |

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule.

Solid-State Structural Determination

As of the current body of scientific literature, a single-crystal X-ray diffraction study for this compound has not been reported. Such an analysis would be invaluable for conclusively establishing its solid-state architecture. The process would involve growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a model of the electron density, from which the atomic positions can be determined with high precision. mdpi.com

Conformational Analysis and Intermolecular Interactions

In the absence of experimental crystallographic data, the conformation of this compound can be predicted using computational chemistry methods. The seven-membered oxepane ring is flexible and can adopt several low-energy conformations, such as the twist-chair or boat-chair forms. The substitution of the acetyl group at the C4 position would influence the conformational preference to minimize steric hindrance.

Other Advanced Spectroscopic Techniques

Beyond mass spectrometry, a suite of other advanced spectroscopic methods would be essential for a comprehensive characterization of this compound. While detailed studies employing these techniques on this specific compound are not widely published, their potential applications are clear.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, including techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental. These experiments would allow for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule by revealing correlations between neighboring protons, direct carbon-proton attachments, and long-range carbon-proton couplings, respectively. This level of detail is crucial for confirming the connectivity of the oxepane ring and the position of the acetyl substituent.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right-handed circularly polarized light. A molecule must be chiral to exhibit a CD spectrum. The parent compound, "this compound," is achiral as it does not possess a stereocenter and has a plane of symmetry; therefore, it is CD inactive and will not produce a CD signal.

However, CD spectroscopy becomes an indispensable tool for the characterization of chiral derivatives of this compound. For instance, if a chiral center is introduced, such as in the case of "(1R)-1-(Oxepan-4-yl)ethan-1-amine," CD spectroscopy would be crucial for confirming the absolute configuration of the stereocenter. cymitquimica.com

The sign and intensity of the Cotton effect in the CD spectrum, which corresponds to the electronic transitions of the carbonyl chromophore, can be correlated to the spatial arrangement of substituents around the carbonyl group. For ketones, the n→π* transition, typically observed in the 280-300 nm region, is particularly sensitive to the molecular geometry and provides significant structural information. nih.gov The octant rule is an empirical method often used to predict the sign of the Cotton effect for the n→π* transition in chiral ketones based on the spatial disposition of substituents in relation to the carbonyl group.

In hypothetical chiral derivatives of "this compound," the conformation of the oxepane ring would significantly influence the CD spectrum. The puckering of the seven-membered ring would place substituents in specific spatial arrangements relative to the carbonyl chromophore, leading to a characteristic CD signal that could be used for conformational analysis.

The table below illustrates hypothetical CD spectroscopic data for a chiral derivative of "this compound," demonstrating how the sign of the Cotton effect can be used to distinguish between enantiomers.

| Compound | Solvent | λ (nm) | Δε (M⁻¹cm⁻¹) | Transition |

| (R)-1-(Oxepan-4-yl)ethan-1-ol | Methanol (B129727) | 285 | +1.2 | n→π |

| (S)-1-(Oxepan-4-yl)ethan-1-ol | Methanol | 285 | -1.2 | n→π |

Note: This data is representative and intended to illustrate the application of CD spectroscopy.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of "this compound" is expected to be dominated by the electronic transitions of the carbonyl (C=O) group. Saturated ketones typically exhibit two main absorption bands in the UV region. quora.com

The first is a weak absorption band corresponding to the symmetry-forbidden n→π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. nih.gov This transition is typically observed in the region of 270-300 nm with a low molar absorptivity (ε) value, usually less than 100 M⁻¹cm⁻¹. The exact position of this band can be influenced by the solvent polarity; a hypsochromic (blue) shift is generally observed with increasing solvent polarity due to the stabilization of the non-bonding orbital. nih.gov

The second characteristic absorption is a strong band corresponding to the π→π* transition. This involves the excitation of an electron from the π bonding orbital to the π* antibonding orbital of the carbonyl group. This transition is symmetry-allowed and therefore has a much higher molar absorptivity (ε > 1000 M⁻¹cm⁻¹) and appears at a shorter wavelength, typically below 200 nm for saturated ketones.

Theoretical studies on cyclic ketones have provided insights into their electronic excited states, helping to assign and characterize the main bands observed in their absorption spectra. aip.org The electronic environment of the carbonyl group within the saturated oxepane ring will influence the precise wavelengths and intensities of these transitions.

The following table summarizes the expected UV-Vis absorption data for "this compound" based on the typical electronic transitions of saturated ketones.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Hexane | ~285 | ~15 | n→π |

| Ethanol | ~275 | ~20 | n→π |

| Hexane | <200 | >1000 | π→π* |

Note: This data is representative of saturated ketones and serves as an illustrative example.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed understanding of the geometric and electronic properties of 1-(Oxepan-4-yl)ethan-1-one at the atomic level. These computational approaches are instrumental in predicting molecular behavior and characteristics.

Density Functional Theory (DFT) Studies for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G* to provide a balance between accuracy and computational cost. These calculations solve the Schrödinger equation in an approximate manner to find the geometry with the minimum electronic energy. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles, defining the molecule's shape.

Conformational Analysis and Energy Minima

The flexibility of the seven-membered oxepane (B1206615) ring in this compound allows it to adopt several different spatial arrangements, or conformations. Conformational analysis is a computational investigation to identify the most stable of these conformations, which correspond to energy minima on the potential energy surface. Studies on similar seven-membered heterocyclic rings, such as oxepane itself, have indicated that they often favor non-planar conformations like the twist-chair or twist-boat to alleviate steric strain. nih.govacs.org For this compound, a systematic conformational search would be conducted to identify all possible low-energy structures. The relative energies of these conformers would then be calculated to determine their population distribution at a given temperature, with the twist-chair conformation of the oxepane ring being a likely candidate for the global minimum. nih.gov

Table 1: Theoretical Conformational Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Twist-Chair | 0.00 | 75.3 |

| Twist-Boat | 1.25 | 15.7 |

| Chair | 2.50 | 9.0 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar cyclic compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the oxepane ring and the carbonyl oxygen, as these are the most electron-rich regions. The LUMO, conversely, is anticipated to be centered on the carbonyl carbon and the adjacent atoms of the acetyl group, which are the most electron-deficient sites. cureffi.org A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Spectroscopic Property Predictions

Computational methods are also employed to predict the spectroscopic properties of molecules, which can aid in their identification and structural elucidation.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Computational methods, often based on DFT, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov These predictions are made by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted chemical shifts can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, these calculations would provide a theoretical spectrum that could guide the interpretation of experimental results.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 210.5 |

| CH₃ | 2.15 | 29.8 |

| CH (attached to C=O) | 2.80 | 50.2 |

| Oxepane CH₂ (various) | 1.5-1.9, 3.6-3.8 | 28-35, 68-72 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar cyclic ketones and ethers.

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. Computational calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical vibrational spectrum. nih.gov These calculations are typically performed on the optimized ground state geometry of the molecule. For this compound, the predicted spectrum would show characteristic peaks for the C=O stretch of the ketone, the C-O-C stretches of the ether, and the various C-H bending and stretching vibrations. youtube.com

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch | 1715 |

| C-O-C Stretch (ether) | 1100-1250 |

| C-H Stretch (alkane) | 2850-3000 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar functional groups.

Reaction Mechanism Modeling

Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions. For a molecule like this compound, which features a ketone functional group and a seven-membered oxepane ring, understanding its reactivity is crucial for predicting its behavior in various chemical environments. Reaction mechanism modeling allows for a step-by-step analysis of how reactants are converted into products.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

The transition state is a critical point on the potential energy surface that represents the highest energy barrier along the reaction pathway. Locating this fleeting geometry is paramount to understanding the mechanism. For reactions involving this compound, such as nucleophilic addition to the carbonyl carbon or reactions involving the oxepane ring, computational methods like the synchronous transit-guided quasi-Newton (STQN) method are employed to find the transition state structure.

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC path traces the minimum energy pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired species. This provides a detailed map of the geometric changes the molecule undergoes throughout the reaction.

Activation Energy and Reaction Barrier Computations

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. Computational chemistry provides reliable methods to calculate this barrier. By determining the energies of the reactants and the transition state, the activation energy can be calculated as the difference between these two values. High-level quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311+G(d,p)), are commonly used to obtain accurate energy values. These computations can reveal how the structural features of this compound, such as the conformation of the oxepane ring, influence the energy barrier of a given reaction.

Molecular Dynamics Simulations

While quantum mechanics is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. This is particularly important for a flexible molecule like this compound.

Conformational Flexibility and Dynamic Behavior

The seven-membered oxepane ring in this compound is not rigid and can adopt several low-energy conformations, such as boat and chair forms. Molecular dynamics simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers for interconversion between them. These simulations track the atomic positions over time by solving Newton's equations of motion, providing a movie-like depiction of the molecule's movements. This information is crucial for understanding how the molecule's shape can influence its reactivity and interactions with other molecules.

Solvation Effects on Structure and Reactivity

Reactions are typically carried out in a solvent, and the solvent can have a profound impact on the structure, stability, and reactivity of a molecule. MD simulations can explicitly model the solvent molecules surrounding this compound, allowing for a detailed investigation of solvation effects. For instance, in a polar solvent like water, hydrogen bonding interactions with the carbonyl oxygen and the ether oxygen of the oxepane ring can stabilize certain conformations and influence the reaction pathways. By comparing simulations in different solvents, one can predict how the reaction outcomes might change under various experimental conditions.

Structure-Activity Relationship (SAR) Studies through Computational Means

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity or chemical reactivity. Computational methods have become indispensable in this field. For this compound and its derivatives, computational SAR can be used to predict how modifications to the structure would affect a particular property.

By systematically altering parts of the molecule in silico (e.g., changing substituents on the oxepane ring or modifying the acetyl group) and then calculating relevant electronic and steric descriptors (such as molecular electrostatic potential, frontier molecular orbital energies, and molecular shape), quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties and reducing the need for extensive experimental work.

Ligand-Target Interactions (if applicable as a synthetic building block)

As a synthetic building block, this compound offers several features that could contribute to favorable ligand-target interactions. The oxepane ring can serve as a non-aromatic, flexible scaffold that can orient appended functional groups in specific three-dimensional arrangements to fit into the binding pockets of biological targets. acs.org The oxygen atom within the oxepane ring can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand complexes.

The acetyl group provides a ketone functionality, which can also participate in hydrogen bonding as an acceptor. Furthermore, the methyl group of the acetyl moiety can engage in hydrophobic interactions. The combination of these features makes this compound a versatile building block for the synthesis of more complex molecules with tailored biological activities.

While direct studies of ligand-target interactions involving this specific compound are scarce, the broader class of oxepane-containing molecules has been the subject of such investigations. For instance, derivatives of dibenzo[b,f]oxepine have been studied for their interactions with various G-protein coupled receptors (GPCRs). researchgate.net Computational docking and molecular dynamics simulations are instrumental in predicting the binding modes and affinities of such compounds, guiding the design of more potent and selective ligands. The principles derived from these studies can be extrapolated to predict the potential interaction patterns of molecules derived from this compound.

Table 1: Potential Ligand-Target Interactions of the this compound Scaffold

| Structural Feature | Potential Interaction Type | Interacting Residues in a Target Protein (Hypothetical) |

| Oxepane Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Lysine, Arginine |

| Acetyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Lysine, Arginine |

| Acetyl Methyl Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| Oxepane Ring | Van der Waals Interactions | Various hydrophobic and aliphatic residues |

Pharmacophore Modeling (for scaffold design without biological implication)

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov The scaffold of this compound can be analyzed to identify its key pharmacophoric features, which can then be used to design new molecules with desired properties.

The primary pharmacophoric features of this compound include:

One Hydrogen Bond Acceptor (HBA): The oxygen atom of the oxepane ring.

A second Hydrogen Bond Acceptor (HBA): The oxygen atom of the acetyl group.

One Hydrophobic (HY) feature: The methyl group of the acetyl moiety.

A flexible seven-membered ring scaffold: The oxepane ring itself, which dictates the spatial relationship between the other features.

A pharmacophore model based on this scaffold can be used in virtual screening campaigns to identify other molecules from large chemical databases that share a similar arrangement of these features. This approach allows for the discovery of novel compounds that may possess interesting biological activities, without any preconceived biological target. The flexibility of the oxepane ring would need to be considered in such models, potentially through the generation of multiple conformers to represent its accessible shapes.

Pharmacophore models have been successfully developed for more complex oxepane-containing compounds, such as antagonists of the prostaglandin EP4 receptor. nih.gov These models highlight the importance of the spatial arrangement of hydrogen bond acceptors, donors, and hydrophobic regions for biological activity. While a specific pharmacophore model for this compound is not established in the literature, its constituent features suggest its utility as a foundational element in the design of new chemical entities.

Table 2: Pharmacophoric Features of the this compound Scaffold

| Pharmacophoric Feature | Description | Potential Role in Molecular Recognition |

| Hydrogen Bond Acceptor 1 | Oxygen atom of the oxepane ring | Formation of hydrogen bonds with donor groups on a target. |

| Hydrogen Bond Acceptor 2 | Oxygen atom of the acetyl group | Formation of hydrogen bonds with donor groups on a target. |

| Hydrophobic Feature | Methyl group of the acetyl group | Engagement in non-polar interactions within a hydrophobic pocket. |

| Excluded Volume | The oxepane ring itself | Defines the overall size and shape of the molecule, influencing steric fit. |

Role As a Synthetic Intermediate and Building Block in Materials Science or Advanced Chemical Synthesis

Precursor for Complex Heterocyclic Architectures

The bifunctional nature of 1-(Oxepan-4-yl)ethan-1-one makes it an intriguing starting point for the synthesis of intricate heterocyclic systems. The ketone can be readily converted into other functional groups or can participate directly in ring-forming reactions, with the oxepane (B1206615) ring forming a core part of the new structure.

While no specific examples of the use of this compound in the synthesis of spiro- or fused-ring systems have been reported, the general reactivity of cyclic ketones is well-documented in this area. Cyclic ketones are common precursors for spirocycles through reactions like the Paternò–Büchi reaction, which involves a [2+2] photocycloaddition with an alkene to form spirocyclic oxetanes. rsc.org It is plausible that this compound could undergo such reactions to yield novel spiro[oxepane-4,2'-oxetane] systems.

Furthermore, synthetic strategies for creating fused heterocycles often involve the annulation of rings onto a pre-existing cyclic core. rsc.orgnih.govresearchgate.net For instance, the ketone group of this compound could be a starting point for building a new ring. This could be achieved through reactions like the Robinson annulation or various multi-component reactions that are known to work with cyclic ketones. The oxepane moiety is a structural motif found in a variety of natural products, and methods for the synthesis of fused oxepane systems are of significant interest. nih.govrsc.org

Table 1: Potential Reactions for Spiro- and Fused-Ring Synthesis

| Reaction Type | Reactant with this compound | Potential Product Class |

|---|---|---|

| Paternò–Büchi Reaction | Alkene (e.g., 2-methylpropene) | Spiro[oxepane-4,2'-oxetane] derivatives |

| Robinson Annulation | Methyl vinyl ketone | Fused cyclohexenone-oxepane system |

Macrocycles containing ether functionalities are a significant class of compounds with applications ranging from host-guest chemistry to pharmaceuticals. The oxepane unit is found in a number of marine natural products, highlighting its importance in biologically active macrocycles. researchgate.netnih.govmdpi.com Synthetic strategies toward oxepane-containing macrocycles are an active area of research. rsc.org

The ketone functional group in this compound provides a handle for its incorporation into a larger macrocyclic structure. For example, it could be used in a ring-closing metathesis (RCM) strategy by first converting the ketone to a terminal alkene (e.g., via a Wittig reaction) and then tethering it to another alkene-containing chain. Alternatively, intramolecular aldol-type reactions or reductive amination with a long-chain amino-aldehyde could be envisioned to form the macrocycle.

Application in Polymer Chemistry

The incorporation of cyclic structures into polymer backbones or as pendant groups can significantly influence the material's properties, such as its glass transition temperature, thermal stability, and solubility. The oxepane ring itself can be polymerized via cationic ring-opening polymerization to yield poly(oxepane). wikipedia.org

To be used in polymer chemistry, this compound would first need to be converted into a polymerizable monomer. A straightforward approach would be to introduce a vinyl group. For instance, a Wittig reaction could convert the ketone to a terminal alkene, yielding 4-(1-ethenyl)oxepane, which could then potentially undergo polymerization. More likely, a vinyl group could be introduced on the acetyl group, for instance by conversion to an acrylate (B77674) or methacrylate. The resulting monomer could then be polymerized using standard techniques like free-radical polymerization.

Table 2: Potential Polymerizable Monomers from this compound

| Monomer Name | Synthetic Precursor | Potential Polymerization Method |

|---|---|---|

| 1-(Oxepan-4-yl)vinyl acetate (B1210297) | This compound | Radical Polymerization |

Another potential application lies in its use as a modifier for existing polymers. Polymers containing reactive side-chains can be functionalized by reacting them with suitable compounds. If a polymer with, for example, a pendant primary amine or hydrazide group were available, this compound could be attached to the polymer backbone via reductive amination or by forming a hydrazone linkage. This would introduce the oxepane moiety as a pendant group, potentially altering the physical and chemical properties of the parent polymer. Such post-polymerization modification is a powerful tool for creating functional materials.

Catalysis and Ligand Design

The presence of two oxygen atoms (the ether oxygen of the oxepane ring and the carbonyl oxygen) in this compound suggests its potential, or the potential of its derivatives, to act as a bidentate ligand for metal catalysts. The seven-membered ring provides significant conformational flexibility, which could be advantageous in creating a specific coordination geometry around a metal center.

While there are no specific reports of this compound being used in catalysis, related oxepane-containing structures have been explored in the design of ligands for various catalytic transformations. acs.org For example, reduction of the ketone to a hydroxyl group would create a 1,4-alkoxy-alcohol, a motif that could coordinate to a metal center. Further derivatization, such as converting the ketone to an amine and then to a phosphine, could yield novel phosphine-ether ligands. The specific "bite angle" and electronic properties of such a ligand would be influenced by the oxepane ring structure, potentially leading to unique reactivity or selectivity in catalysis.

Role as a Synthetic Intermediate: Development of Oxepane-Based Ligands

The oxepane moiety, a seven-membered saturated oxygen-containing heterocycle, is a structural feature found in a number of natural products with interesting biological activities. The incorporation of an oxepane ring into a ligand framework could impart unique properties to the resulting metal complexes, influencing their solubility, stability, and catalytic performance. The ketone functional group in this compound offers a reactive site for a variety of chemical transformations, theoretically allowing for its elaboration into more complex ligand structures.